1,2-Bis(dicyclohexylphosphino)ethane

Catalog No.
S1896245
CAS No.
23743-26-2
M.F
C26H48P2
M. Wt
422.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(dicyclohexylphosphino)ethane

CAS Number

23743-26-2

Product Name

1,2-Bis(dicyclohexylphosphino)ethane

IUPAC Name

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane

Molecular Formula

C26H48P2

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C26H48P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2

InChI Key

BOUYBUIVMHNXQB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

The exact mass of the compound 1,2-Bis(dicyclohexylphosphino)ethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Bis(dicyclohexylphosphino)ethane (dcpe, CAS: 23743-26-2) is a highly electron-rich, sterically demanding aliphatic bidentate phosphine ligand widely utilized in advanced transition-metal catalysis. Featuring a narrow natural bite angle (~85°) and a substantial cone angle (~142°), dcpe provides a significantly more basic and adaptable coordination environment than its aryl counterpart, dppe. In procurement and material selection, dcpe is prioritized for its strong σ-donating capacity, which stabilizes high-oxidation-state intermediates, labilizes trans-halides to generate coordinatively unsaturated active sites, and prevents irreversible off-pathway reactions. Its calculated balance of basicity and moderate-to-high steric bulk makes it an indispensable precursor for nickel, cobalt, iridium, and ruthenium-catalyzed cross-couplings, carbonylations, and C-H functionalizations where standard aryl or extreme-bulk alkyl phosphines fail to deliver adequate turnover or selectivity[1].

Substituting dcpe with closely related bidentate ligands typically results in catalytic failure or severe yield degradation due to mismatched electronic and steric profiles. Replacing dcpe with the cheaper aryl analog, dppe, drastically reduces the electron density at the metal center; this lower basicity prevents the necessary labilization of halide precursors and can make oxidative addition steps excessively facile, leading to irreversible dead-state complexes. Conversely, substituting dcpe with the bulkier alkyl analog, dtbpe, introduces excessive steric hindrance that can block substrate coordination, severely retarding reaction rates in processes like C-H borylation. Furthermore, altering the backbone length to dcpp (propane) changes the bite angle, destabilizing critical intermediates such as aryne complexes and reducing yields. Consequently, for processes designed around dcpe's specific σ-donation and flexibility, generic substitution is not a viable procurement strategy [1].

Quantitative Yield Scaling in Cobalt-Catalyzed Carbonylation

In the cobalt-catalyzed carbonylation of acrylic acid to succinic anhydride, ligand selection dictates both catalytic activity and process scalability. While monodentate ligands like PPh3 suffer severe yield drops (from 37% to 13%) when the Co/P ratio is lowered, bidentate aliphatic ligands maintain activity. Specifically, under optimized low-concentration conditions at 90 °C, dcpe achieves a quantitative 96% yield of succinic anhydride. In contrast, dppe and PPh3 fail to exhibit this remarkable concentration-dependent yield enhancement, plateauing at significantly lower conversions[1].

Evidence DimensionProduct yield in catalytic carbonylation
Target Compound Data96% quantitative yield (dcpe)
Comparator Or BaselinePlateaued lower yields for dppe and PPh3 under identical concentration scaling
Quantified DifferenceNear-complete conversion for dcpe vs. severe activity limitations for aryl comparators
ConditionsCobalt carbonyl catalyst, 90 °C, optimized low [AA] concentration

Procurement of dcpe is essential for scaling up bio-sourced carbonylation processes where maximizing turnover and achieving quantitative yields are critical for commercial viability.

Prevention of Irreversible Off-Pathway Reactions in Nickel Catalysis

The synthesis of highly reactive transition-metal aryne complexes requires a delicate balance of ligand donacity and sterics to prevent irreversible side reactions. When synthesizing a 7-azaindole nickel complex, dcpe successfully yields the stable aryne precursor in 85% yield and supports subsequent functionalization. In direct contrast, the use of dppe results in >98% conversion to an unsuitable precursor because the electron-withdrawing phenyl substituents make oxidative addition too facile, irreversibly trapping the catalyst in a dead state. Furthermore, altering the backbone to dcpp reduces the yield to 67% [1].

Evidence DimensionYield of viable aryne precursor and prevention of dead-state formation
Target Compound Data85% yield of stable, functionalizable precursor (dcpe)
Comparator Or BaselineIrreversible dead-state formation (dppe) and 67% yield (dcpp)
Quantified DifferenceComplete preservation of catalytic viability with dcpe vs. 100% off-pathway trapping with dppe
ConditionsNickel-catalyzed ligand exchange from TMEDA ligated σ-aryl complex

For advanced cross-coupling and functionalization workflows, dcpe must be selected over dppe to ensure the active catalyst is not irreversibly consumed by premature oxidative addition.

Enabling Halide Dissociation for Coordinatively Unsaturated Precursors

The generation of 16-electron, 5-coordinate active species often relies on the dissociation of a halide ligand, a process strongly dependent on the basicity of the supporting phosphine. In the synthesis of[OsCl(P-P)2]+ precursors for dioxygen activation, the highly basic dcpe ligand effectively labilizes the trans-halide, allowing smooth abstraction by TlPF6 to form the reactive complex. Conversely, the dppe analogue, which features less basic phenyl groups, fails to react with TlPF6 under identical conditions, completely blocking the synthetic route to the 5-coordinate species [1].

Evidence DimensionHalide dissociation and 5-coordinate complex formation
Target Compound DataSuccessful halide abstraction and activation (dcpe)
Comparator Or BaselineNo reaction / failure to dissociate halide (dppe)
Quantified DifferenceBinary success/failure in accessing the coordinatively unsaturated active state
ConditionsReaction of trans-[OsCl2(P-P)2] with TlPF6

Buyers synthesizing reactive metal precursors must specify dcpe over aryl analogs to ensure sufficient electron donation for critical halide-labilization steps.

Optimizing Steric Bulk for C-H Borylation Turnover

While bulky alkyl phosphines are required to stabilize reactive intermediates in C-H borylation, excessive steric hindrance can severely retard catalytic turnover. In the generation and reactivity of 5-coordinate Ir(boryl)3 complexes, the relative reactivity for C-H activation is strongly dictated by the ligand's steric profile. The adaptable cyclohexyl groups of dcpe provide significantly higher reactivity compared to the extreme bulk of the tert-butyl groups in dtbpe (reactivity trend: dcpe > dtbpe). The dtbpe ligand over-encumbers the metal center, hindering substrate approach and slowing the fundamental steps of the catalytic cycle [1].

Evidence DimensionRelative reactivity in C-H activation
Target Compound DataHigh reactivity and rapid substrate coordination (dcpe)
Comparator Or BaselineSignificantly reduced reactivity due to steric blocking (dtbpe)
Quantified DifferenceQualitative superiority in turnover rates (dcpe > dtbpe)
ConditionsIridium-catalyzed C-H borylation via 5-coordinate tris-boryl complexes

When selecting an aliphatic bidentate ligand, dcpe provides the necessary balance of stabilization and accessibility, making it a more effective procurement choice than dtbpe for sterically demanding substrates.

Industrial Carbonylation and Bio-Sourced Monomer Synthesis

Due to its ability to maintain high yields at low catalyst loadings and varying concentrations, dcpe is the ligand of choice for scaling up cobalt-catalyzed carbonylations, such as the conversion of bio-sourced acrylic acid to succinic anhydride [1].

Synthesis of Highly Reactive Nickel Precursors

In advanced cross-coupling methodologies, particularly those involving transient aryne intermediates, dcpe provides the precise combination of strong σ-donation and moderate sterics needed to stabilize the active species without triggering irreversible off-pathway oxidative additions[2].

Generation of Coordinatively Unsaturated Metal Centers

For the preparation of 16-electron, 5-coordinate ruthenium and osmium complexes used in small-molecule activation (e.g., dioxygen or C-H activation), dcpe is prioritized for its high basicity, which reliably labilizes trans-halides for abstraction[3].

Iridium-Catalyzed C-H Borylation

In catalytic C-H functionalization workflows, dcpe is selected over bulkier alternatives like dtbpe to ensure that the metal center remains sterically accessible to incoming substrates, thereby maximizing turnover rates in the borylation of complex organic frameworks [4].

XLogP3

6.9

GHS Hazard Statements

Aggregated GHS information provided by 234 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (81.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Bis(dicyclohexylphosphino)ethane

Dates

Last modified: 08-16-2023

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